![molecular formula C13H17N3S2 B1326640 4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 956576-84-4](/img/structure/B1326640.png)

4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

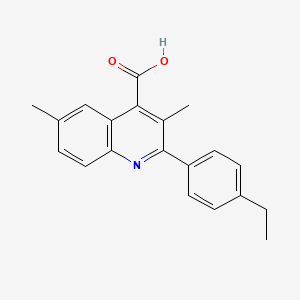

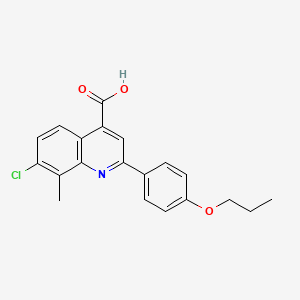

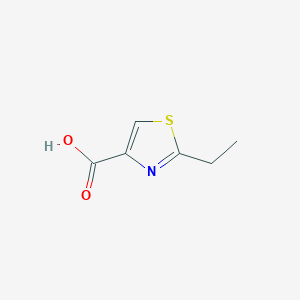

The compound "4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have garnered significant interest due to their diverse applications in medicine, pharmacy, agriculture, and material science. The presence of a thiophene moiety and a triazole ring in the compound suggests potential for biological activity and material applications.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves cyclization reactions and subsequent functional group transformations. For instance, the synthesis of a basic 1,2,4-triazole nucleus can be achieved by cyclizing potassium dithiocarbazinate with hydrazine hydrate, as demonstrated in the synthesis of 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol . Further chemical transformations can lead to a variety of alkyl derivatives with confirmed structures through physical-chemical methods such as NMR spectroscopy and elemental analysis .

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of triazole derivatives can be characterized using quantum chemical calculations, such as density functional theory (DFT) with the B3LYP method and a 6-31G(d) basis set. These calculations can reproduce crystal structures and provide theoretical vibrational frequencies and chemical shift values that agree with experimental data . Additionally, the molecular energy profile can be determined by varying torsion angles and examining the energetic behavior in different solvent media .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases, as seen with the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol . The reactivity of the thiol group in the triazole ring allows for further derivatization, leading to a range of S-substituted compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their substituents. The presence of a thiophene ring and various alkyl or aryl groups can affect the solubility, melting point, and pharmacological properties of these compounds. The synthesized derivatives often exhibit high activity, as predicted by pharmacological screening, and their structures are confirmed using modern analytical techniques . The nonlinear optical properties of some triazole derivatives have also been predicted to exceed those of urea, indicating potential applications in optical materials .

Wirkmechanismus

Target of Action

The primary targets of the compound “4-Ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol” are currently unknown . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential mode of action for this compound.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by structurally similar indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-ethyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S2/c1-2-16-12(14-15-13(16)17)10-8-18-11-7-5-3-4-6-9(10)11/h8H,2-7H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJICFWKVWQVMST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CSC3=C2CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601116927 |

Source

|

| Record name | 4-Ethyl-2,4-dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

956576-84-4 |

Source

|

| Record name | 4-Ethyl-2,4-dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2,4-dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1326559.png)

![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)